molecular formula C27H29IO5 B5175065 9-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

9-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

Cat. No.: B5175065
M. Wt: 560.4 g/mol
InChI Key: QWAPCIDSQXUMQY-UHFFFAOYSA-N
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Description

The compound 9-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic molecule characterized by its unique structure, which includes an iodinated phenyl group, a methoxy group, and a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multiple steps, starting with the preparation of the iodinated phenyl precursor.

The xanthene core is then constructed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The final step involves the coupling of the iodinated phenyl group with the xanthene core under specific reaction conditions, such as elevated temperatures and the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

9-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the iodine atom can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 9-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with specific molecular targets and pathways. The iodinated phenyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The xanthene core may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

9-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE: can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

9-(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29IO5/c1-7-8-32-25-16(28)9-15(10-19(25)31-6)22-23-17(29)11-26(2,3)13-20(23)33-21-14-27(4,5)12-18(30)24(21)22/h1,9-10,22H,8,11-14H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAPCIDSQXUMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)I)OCC#C)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29IO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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